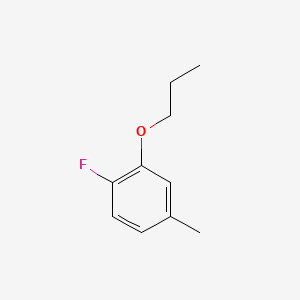

1-Fluoro-4-methyl-2-propoxybenzene

Description

Properties

IUPAC Name |

1-fluoro-4-methyl-2-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-3-6-12-10-7-8(2)4-5-9(10)11/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFLYMGNHMYIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716517 | |

| Record name | 1-Fluoro-4-methyl-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311197-87-1 | |

| Record name | 1-Fluoro-4-methyl-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-4-methyl-2-propoxybenzene

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Fluoro-4-methyl-2-propoxybenzene (CAS No. 1311197-87-1), a substituted anisole derivative of interest in medicinal chemistry and materials science.[1][2] While experimentally determined data for this specific molecule is limited, this document synthesizes available information, predicted properties, and established principles of organic chemistry to offer a detailed profile. The guide covers physicochemical characteristics, predicted spectroscopic data, a plausible synthetic route based on the Williamson ether synthesis, anticipated reactivity, and essential safety considerations. This document is intended to serve as a foundational resource for professionals engaged in research and development involving novel fluorinated aromatic compounds.

Introduction and Molecular Structure

This compound is a poly-substituted benzene derivative featuring a fluoro, a methyl, and a propoxy group. Such fluorinated aromatic ethers are of significant interest in drug discovery due to the ability of fluorine to modulate key properties such as metabolic stability, binding affinity, and lipophilicity. The specific arrangement of the substituents on the aromatic ring suggests potential for further functionalization and its use as a building block in the synthesis of more complex molecules.[1][2]

The structural arrangement of the substituents (fluoro at position 1, propoxy at position 2, and methyl at position 4) creates a unique electronic and steric environment that influences the molecule's reactivity and physical properties.

Figure 1: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1311197-87-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃FO | [1][2][3] |

| Molecular Weight | 168.21 g/mol | [1][2][3] |

| Appearance | Predicted: Colorless liquid | Inferred |

| Boiling Point | Predicted: ~210-230 °C at 760 mmHg | Inferred from related structures |

| Melting Point | Not available | - |

| Density | Predicted: ~1.0-1.1 g/cm³ | Inferred from related structures |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DMSO, methanol, ethyl acetate); insoluble in water. | Inferred |

| Purity | Commercially available at ≥98% | [2] |

Synthesis and Reactivity

A plausible and widely applicable method for the synthesis of this compound is the Williamson ether synthesis .[3][4][5] This well-established Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[4][5]

Proposed Synthetic Pathway

The synthesis would proceed in two main steps: deprotonation of the precursor phenol followed by nucleophilic substitution.

Figure 2: Proposed synthesis via Williamson ether synthesis.

Detailed Experimental Protocol (Hypothetical)

-

Alkoxide Formation: To a solution of 2-fluoro-5-methylphenol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a strong base like sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then stirred at room temperature for 1-2 hours to ensure complete formation of the corresponding phenoxide.

-

Etherification: To the freshly prepared phenoxide solution, add 1-bromopropane (1.2 eq.) dropwise at room temperature. The reaction mixture is then heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Reactivity Profile

The reactivity of this compound is primarily governed by the interplay of its functional groups on the aromatic ring.

-

Electrophilic Aromatic Substitution (EAS): The alkoxy group is a strong activating group and is ortho-, para-directing. The methyl group is also an activating, ortho-, para-director. The fluorine atom is a deactivating group but is also ortho-, para-directing. The combined directing effects would likely favor electrophilic attack at the C3 and C5 positions.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is generally not a good leaving group in SNAr reactions unless activated by strongly electron-withdrawing groups in the ortho or para positions, which are absent in this molecule.

-

Benzylic Position: The methyl group offers a site for radical halogenation or oxidation under appropriate conditions.

-

Ether Cleavage: The propoxy group can be cleaved under harsh acidic conditions (e.g., HBr, HI).

Spectroscopic Data (Predicted)

Due to the lack of published experimental spectra, the following data has been predicted using standard computational models and analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the propoxy chain protons, and the methyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.1 | m | 3H | Aromatic protons |

| ~3.9-4.1 | t | 2H | -O-CH₂ -CH₂-CH₃ |

| ~2.2-2.3 | s | 3H | Ar-CH₃ |

| ~1.7-1.9 | sextet | 2H | -O-CH₂-CH₂ -CH₃ |

| ~0.9-1.1 | t | 3H | -O-CH₂-CH₂-CH₃ |

Note: The aromatic region will likely show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155-160 (d, ¹JCF ≈ 240-250 Hz) | C -F |

| ~145-150 | C -O |

| ~130-135 | C -CH₃ |

| ~115-125 | Aromatic C H |

| ~70-75 | -O-CH₂ - |

| ~20-25 | -O-CH₂-CH₂ - |

| ~15-20 | Ar-CH₃ |

| ~10-15 | -O-CH₂-CH₂-CH₃ |

Note: Carbons near the fluorine atom will exhibit splitting (JCF coupling).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2850 | C-H stretching (aliphatic) |

| ~1600, ~1500 | C=C stretching (aromatic) |

| ~1250-1200 | C-O-C stretching (aryl alkyl ether) |

| ~1150-1100 | C-F stretching |

Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 168.1

-

Key Fragments: Loss of the propyl group (M-43), loss of propene (M-42), and other fragments arising from the cleavage of the ether bond and rearrangements of the aromatic ring.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling similar aromatic ethers and fluorinated compounds should be observed.[6]

-

GHS Hazard Classification (Predicted):

Figure 3: Predicted GHS pictogram - Exclamation Mark.

-

Precautionary Statements (Recommended):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P405: Store locked up.[6]

-

P501: Dispose of contents/container in accordance with local regulations.[6]

-

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Applications and Future Directions

As a "Protein Degrader Building Block," this compound is likely intended for use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other related molecules in targeted protein degradation.[2] The specific substitution pattern may be designed to occupy a particular binding pocket in a target protein or to serve as a scaffold for linking to an E3 ligase ligand.

Further research is warranted to experimentally validate the predicted properties of this compound and to explore its utility in the development of novel therapeutics and functional materials.

References

-

1-Fluoro-4-isobutoxy-2-methylbenzene | C11H15FO | CID 81421175 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Safety Data Sheet - Angene Chemical. (2025, March 12). Retrieved January 15, 2026, from [Link]

-

The Williamson Ether Synthesis. (n.d.). Retrieved January 15, 2026, from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 15, 2026, from [Link]

-

Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved January 15, 2026, from [Link]

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Williamson ether synthesis (video) - Khan Academy. (n.d.). Retrieved January 15, 2026, from [Link]

-

GHS Classification (Rev.10, 2023) Summary - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

1-Fluoro-4-isopropoxy-2-(trifluoromethyl)benzene | C10H10F4O - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. (n.d.). Retrieved January 15, 2026, from [Link]

-

Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved January 15, 2026, from [Link]

-

Benzene, 1-fluoro-4-methyl- - the NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Retrieved January 15, 2026, from [Link]

-

This compound, min 98%, 1 gram. (n.d.). Retrieved January 15, 2026, from [Link]

- EP0349373A2 - Process for the preparation of ortho-substituted fluoro or alkyl benzene derivatives - Google Patents. (n.d.).

-

Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC - NIH. (2024, October 24). Retrieved January 15, 2026, from [Link]

-

Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Publications. (2020, March 17). Retrieved January 15, 2026, from [Link]

-

This compound - Aladdin. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of 1-Fluoro-4-methyl-2-propoxybenzene

Abstract

This technical guide provides a comprehensive framework for the structural analysis of 1-Fluoro-4-methyl-2-propoxybenzene, a substituted aromatic ether of interest to researchers, scientists, and professionals in drug development. Recognizing the frequent necessity for thorough characterization of novel chemical entities, this document outlines a multi-faceted analytical approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography. While empirical data for this specific molecule is not extensively available in public databases, this guide leverages established principles and spectral data from analogous compounds to present a robust predictive analysis. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of confidence in the elucidated structure.

Introduction and Physicochemical Properties

This compound is a polysubstituted aromatic compound. A foundational understanding of its basic properties is crucial before undertaking advanced structural elucidation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃FO | [1][2] |

| Molecular Weight | 168.21 g/mol | [1][2] |

| CAS Number | 1311197-87-1 | [1][2][3] |

| Appearance | (Predicted) Colorless liquid or low-melting solid | |

| Purity | Commercially available up to ≥98% | [1][2] |

Synthesis Pathway: A Conceptual Overview

Caption: Conceptual workflow for the synthesis of this compound.

The causality behind this choice of reaction is its high reliability and efficiency for forming aryl alkyl ethers from a phenol and an alkyl halide under basic conditions. The base (e.g., K₂CO₃ or NaH) deprotonates the phenol to form a more nucleophilic phenoxide, which then displaces the bromide from 1-bromopropane in an Sₙ2 reaction.

Spectroscopic Analysis: A Predictive Approach

Due to the absence of published experimental spectra for this compound, this section provides a detailed prediction of the expected NMR and Mass Spectrometry data based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4][5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would provide an unambiguous structural assignment.

3.1.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-6 | 6.95 - 7.05 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 | 1H |

| H-5 | 6.80 - 6.90 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-H) ≈ 2-3 | 1H |

| H-3 | 6.70 - 6.80 | Doublet (d) | J(H-H) ≈ 2-3 | 1H |

| -OCH₂- | 3.90 - 4.00 | Triplet (t) | J(H-H) ≈ 7 | 2H |

| -CH₃ (aromatic) | 2.25 - 2.35 | Singlet (s) | - | 3H |

| -CH₂- (propyl) | 1.75 - 1.85 | Sextet (sxt) | J(H-H) ≈ 7 | 2H |

| -CH₃ (propyl) | 1.00 - 1.10 | Triplet (t) | J(H-H) ≈ 7 | 3H |

Justification for Predictions:

-

Aromatic Protons: The fluorine atom will cause a significant downfield shift and introduce J(H-F) coupling. The propoxy group is an electron-donating group, causing an upfield shift for ortho and para protons. The methyl group is weakly electron-donating.

-

Aliphatic Protons: The methylene group attached to the oxygen (-OCH₂-) is deshielded and appears at a lower field.[6] The rest of the propyl chain will show typical aliphatic signals.

3.1.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the carbon skeleton. The fluorine atom will induce C-F coupling, which is observable in the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

| C-1 (C-F) | 155 - 158 | Doublet, ¹J(C-F) ≈ 240-250 Hz |

| C-2 (C-O) | 148 - 152 | Doublet, ²J(C-F) ≈ 10-15 Hz |

| C-4 (C-CH₃) | 130 - 134 | Doublet, ⁴J(C-F) ≈ 2-4 Hz |

| C-6 | 115 - 118 | Doublet, ²J(C-F) ≈ 20-25 Hz |

| C-5 | 118 - 122 | Doublet, ³J(C-F) ≈ 5-8 Hz |

| C-3 | 112 - 115 | Doublet, ³J(C-F) ≈ 3-5 Hz |

| -OCH₂- | 70 - 73 | |

| -CH₂- (propyl) | 22 - 25 | |

| -CH₃ (aromatic) | 20 - 22 | |

| -CH₃ (propyl) | 10 - 12 |

3.1.3. 2D NMR Correlation Workflow

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. calpaclab.com [calpaclab.com]

- 3. Angene - Benzene, 1-fluoro-4-methyl-2-propoxy- | 1311197-87-1 | MFCD19237203 | AG000VJW [japan.angenechemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to 1-Fluoro-4-methyl-2-propoxybenzene (CAS No. 1311197-87-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-4-methyl-2-propoxybenzene, a key building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. The document details its physicochemical properties, outlines a probable synthetic route, and discusses its potential applications, with a focus on its role in the design of Proteolysis Targeting Chimeras (PROTACs). Safety and handling protocols are also addressed to ensure its effective and responsible use in a laboratory setting.

Introduction: The Emergence of a Versatile Building Block

This compound (CAS No. 1311197-87-1) is a substituted aromatic compound that has gained prominence as a valuable intermediate in synthetic and medicinal chemistry.[1] Its unique structural features, comprising a fluorinated benzene ring functionalized with methyl and propoxy groups, make it an attractive scaffold for the development of novel therapeutic agents.

The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. These attributes are highly sought after in drug design. The alkoxy and methyl substituents offer further points for chemical modification, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity.

Notably, this compound is commercially available and categorized as a "Protein Degrader Building Block,"[2] indicating its primary utility in the synthesis of molecules designed for targeted protein degradation, a revolutionary therapeutic modality.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 1311197-87-1 | [3] |

| Molecular Formula | C₁₀H₁₃FO | [2] |

| Molecular Weight | 168.2 g/mol | [2] |

| Appearance | Predicted: Colorless to pale yellow liquid | Inferred |

| Boiling Point | Predicted: ~200-220 °C at 760 mmHg | Inferred |

| Melting Point | Not Applicable (liquid at room temperature) | Inferred |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water | Inferred |

| Purity (Commercial) | ≥98% | [2] |

Synthesis and Reaction Pathways

Proposed Synthetic Route: Williamson Ether Synthesis

The most probable synthetic pathway involves the O-alkylation of 2-fluoro-5-methylphenol with a propyl halide in the presence of a suitable base. This method is a cornerstone of ether synthesis due to its reliability and broad substrate scope.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical):

-

Deprotonation: To a solution of 2-fluoro-5-methylphenol (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate, 1.5 eq). The base facilitates the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. The choice of a polar aprotic solvent is crucial as it solvates the cation of the base, leaving the anion more reactive, without interfering with the nucleophile.

-

Nucleophilic Attack: To the resulting mixture, add 1-bromopropane (1.2 eq) dropwise at room temperature. The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the propyl bromide in an SN2 reaction, displacing the bromide ion and forming the desired ether linkage.

-

Reaction Monitoring and Work-up: The reaction mixture is typically heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Spectral Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, the expected NMR and mass spectrometry data can be predicted based on its chemical structure and data from similar molecules.

1H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.2 ppm), exhibiting coupling to each other and to the fluorine atom.

-

Propoxy Group:

-

A triplet corresponding to the -OCH₂- protons (δ ~3.9-4.1 ppm).

-

A sextet for the -CH₂- protons (δ ~1.7-1.9 ppm).

-

A triplet for the terminal -CH₃ protons (δ ~0.9-1.1 ppm).

-

-

Methyl Group: A singlet for the aromatic methyl protons (δ ~2.2-2.4 ppm).

13C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Six signals in the aromatic region (δ ~110-160 ppm). The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant, and other aromatic carbons will exhibit smaller two- and three-bond couplings.

-

Propoxy Group: Three signals for the aliphatic carbons of the propoxy group (δ ~10-70 ppm).

-

Methyl Group: One signal for the aromatic methyl carbon (δ ~20 ppm).

Mass Spectrometry (Predicted)

-

Molecular Ion (M+): A peak at m/z = 168.2, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Expect to see fragmentation patterns corresponding to the loss of the propyl group, the propoxy group, and potentially rearrangements involving the aromatic ring.

Applications in Drug Discovery: A Focus on Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" underscores its significance in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

Caption: General mechanism of action for a PROTAC.

In the context of PROTAC design, this compound can serve as a versatile linker component or as part of the warhead that binds to the protein of interest. The fluorinated aromatic ring can engage in favorable interactions within a protein's binding pocket, while the propoxy and methyl groups provide vectors for attaching the linker and ultimately the E3 ligase-recruiting moiety.

The rationale behind using this specific building block lies in the ability to systematically modify the structure of the resulting PROTAC. For instance, the length and composition of the linker are critical for optimal ternary complex formation and subsequent protein degradation. The propoxy group of this compound provides a flexible and synthetically accessible attachment point for various linker types.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) is not widely available, the following guidelines are based on the handling of similar fluorinated aromatic compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Fire Safety: While not highly flammable, keep away from open flames and sources of ignition. Use appropriate fire extinguishers (e.g., dry chemical, CO₂) in case of a fire.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists, particularly those engaged in the design and synthesis of targeted protein degraders. Its unique combination of a fluorinated aromatic core with modifiable alkyl and alkoxy substituents provides a robust platform for developing novel therapeutics. While detailed experimental data remains to be published, its synthesis and properties can be confidently predicted, enabling its effective integration into drug discovery programs. As the field of targeted protein degradation continues to expand, the importance of specialized building blocks like this compound is set to grow, paving the way for the next generation of innovative medicines.

References

- (Reference for general principles of Williamson ether synthesis - to be added from a standard organic chemistry textbook).

- (Reference for the role of fluorine in medicinal chemistry - to be added

-

Angene Chemical. Benzene, 1-fluoro-4-methyl-2-propoxy-. [Link]

-

AdooQ Bioscience. This compound. [Link]

- (Reference for an overview of Targeted Protein Degradation and PROTACs - to be added

- (Reference for general laboratory safety guidelines - to be added

-

PubChem. 1-Fluoro-2,4-dimethylbenzene. [Link]

-

NIST Chemistry WebBook. Benzene, 1-fluoro-4-methyl-. [Link]

- (Reference for safety of fluorinated aromatic compounds - to be added

Sources

An In-depth Technical Guide to 1-Fluoro-4-methyl-2-propoxybenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Fluoro-4-methyl-2-propoxybenzene, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). While specific experimental data for this compound is not extensively published, this guide synthesizes available information, predicted data, and analogous compound behavior to offer a detailed profile. It outlines a robust synthetic protocol, proposes detailed analytical methodologies for characterization, discusses its primary application in PROTAC technology, and provides essential safety and handling guidelines. This document is intended to serve as a valuable resource for researchers and scientists engaged in medicinal chemistry and drug development.

Introduction

This compound (CAS No. 1311197-87-1) is a substituted aromatic ether that has gained prominence as a versatile building block in medicinal chemistry.[1] Its unique structural features—a fluorinated benzene ring, a methyl group, and a propoxy chain—impart desirable physicochemical properties for its application in the synthesis of complex bioactive molecules. Notably, it is recognized as a component in the construction of PROTACs, a revolutionary class of therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2][3] The strategic incorporation of the this compound moiety can influence the conformational rigidity, cell permeability, and metabolic stability of the resulting PROTAC molecule.[2][4]

This guide offers a detailed exploration of this compound, from its fundamental properties to its practical application, providing a solid foundation for its use in a research and development setting.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and drug design. The data presented here is a combination of information from chemical suppliers and predicted values where experimental data is not available.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃FO | [1] |

| Molecular Weight | 168.2 g/mol | [1] |

| CAS Number | 1311197-87-1 | [1] |

| Appearance | Predicted: Colorless to pale yellow liquid | Analogous Compounds |

| Boiling Point | Predicted: ~210-220 °C at 760 mmHg | Analogous Compounds |

| Melting Point | Not Applicable (liquid at room temperature) | - |

| Density | Predicted: ~1.05 g/cm³ | Analogous Compounds |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water. | Analogous Compounds |

| Purity (typical) | ≥98% | [1] |

Synthesis and Purification

A reliable synthetic route to this compound is crucial for its application in research. The Williamson ether synthesis is a classic and highly effective method for preparing asymmetrical ethers such as this.[5][6][7] The proposed synthesis starts from the commercially available 2-fluoro-5-methylphenol.

Synthetic Workflow

Caption: Williamson Ether Synthesis of this compound.

Step-by-Step Experimental Protocol

-

Preparation of the Alkoxide:

-

To a solution of 2-fluoro-5-methylphenol (1.0 eq) in a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30-60 minutes. The formation of the corresponding phenoxide is typically accompanied by the evolution of hydrogen gas if NaH is used.

-

-

Alkylation Reaction:

-

To the freshly prepared alkoxide solution, add 1-bromopropane or 1-iodopropane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

-

Work-up and Extraction:

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.

-

Spectroscopic and Chromatographic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic and chromatographic profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the propoxy chain protons, and the methyl group protons.

-

Aromatic region (δ 6.8-7.2 ppm): Three signals, likely multiplets or doublets of doublets, corresponding to the three protons on the benzene ring. The coupling constants will be indicative of their ortho, meta, and para relationships to each other and to the fluorine atom.

-

Propoxy group (δ 3.9-4.1 ppm, triplet for -OCH₂-; δ 1.7-1.9 ppm, sextet for -CH₂-; δ 0.9-1.1 ppm, triplet for -CH₃): The methylene group adjacent to the oxygen will be the most downfield, followed by the central methylene, and the terminal methyl group being the most upfield.

-

Methyl group on the ring (δ 2.2-2.4 ppm, singlet): A singlet corresponding to the three protons of the methyl group attached to the benzene ring.

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show ten distinct signals.

-

Aromatic carbons (δ 110-160 ppm): Six signals for the benzene ring carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the oxygen of the propoxy group will also be significantly downfield.

-

Propoxy group (δ ~70 ppm for -OCH₂-, δ ~22 ppm for -CH₂-, δ ~10 ppm for -CH₃): Three signals corresponding to the carbons of the propoxy chain.

-

Methyl group on the ring (δ ~20 ppm): A single signal for the methyl carbon.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule.[8][9][10]

-

C-O-C stretching: A strong, characteristic asymmetric stretching vibration for the aryl alkyl ether is expected in the region of 1220-1260 cm⁻¹. A symmetric stretch may be observed around 1030-1050 cm⁻¹.[11]

-

C-F stretching: A strong absorption band in the region of 1200-1250 cm⁻¹ is characteristic of the C-F bond.

-

Aromatic C-H stretching: Signals just above 3000 cm⁻¹.

-

Aliphatic C-H stretching: Signals just below 3000 cm⁻¹.

-

Aromatic C=C stretching: Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[12][13][14]

-

Molecular Ion Peak (M⁺): An intense molecular ion peak is expected at m/z = 168.2, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for aromatic ethers include cleavage of the ether bond and fragmentation of the alkyl chain. The presence of the fluorine atom will also influence the fragmentation pattern.

Applications in Drug Discovery: A PROTAC Linker Building Block

The primary application of this compound is as a building block for the synthesis of PROTAC linkers.[2][3][4][15][16][17][18][19] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[2][3][4][15][16][17][18][19]

Role of the Linker in PROTACs

The linker is not merely a spacer but plays a critical role in the efficacy of a PROTAC by:

-

Orienting the POI and E3 Ligase: The length and rigidity of the linker are crucial for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.

-

Influencing Physicochemical Properties: The linker contributes to the overall solubility, cell permeability, and metabolic stability of the PROTAC molecule.

Structural Contribution of this compound

Caption: Role of this compound in PROTAC Linker Design.

The incorporation of the this compound moiety into a PROTAC linker can offer several advantages:

-

Fluorine Atom: The highly electronegative fluorine atom can engage in favorable interactions with the target protein or E3 ligase, potentially improving binding affinity and selectivity. It can also block sites of metabolism, thereby increasing the half-life of the PROTAC.

-

Aromatic Ring: The benzene ring provides a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.

-

Propoxy and Methyl Groups: These alkyl groups contribute to the lipophilicity of the linker, which can be fine-tuned to optimize cell permeability and solubility.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) may not be widely available, the following guidelines are based on the general properties of aromatic ethers and fluorinated organic compounds.[20][21][22][23][24]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: Wear a laboratory coat, and ensure skin is not exposed.

-

-

Engineering Controls:

-

Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

-

-

Spill and Disposal:

-

In case of a spill, absorb with an inert material and dispose of it as chemical waste in accordance with local regulations.

-

-

First Aid:

-

In case of skin contact: Wash immediately with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Do not induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a fluorinated aromatic ring and an alkyl ether chain makes it particularly well-suited for the construction of PROTAC linkers, where it can impart beneficial properties that contribute to the overall efficacy of the resulting therapeutic agent. This technical guide provides a comprehensive overview of its properties, a practical synthetic protocol, and essential information for its characterization and safe handling, serving as a key resource for researchers in the field of drug discovery and development.

References

- McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15.

- BenchChem. (2025). Safety and handling of fluorinated organic compounds.

- Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online, 32(5), 22-27.

- BLDpharm. (2021). Application of Linkers in Chemical Biology.

- Lumiprobe. (n.d.). PROTAC in Applications.

- McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15.

- IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). [Video]. YouTube.

- AiFChem. (2025). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.

- LibreTexts. (2024). 18.8: Spectroscopy of Ethers. In Organic Chemistry (McMurry).

- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- PubChem. (n.d.). 1-Fluoro-4-isopropoxy-2-(trifluoromethyl)benzene.

- Clark, J. (2023).

- Precise PEG. (n.d.). Linkers in PROTACs.

- PubChem. (n.d.). 1-Fluoro-4-isobutoxy-2-methylbenzene.

- National Oceanic and Atmospheric Administration. (n.d.). FLUORINE. In CAMEO Chemicals.

- LibreTexts. (2024). 18.8: Spectroscopy of Ethers. In Chemistry LibreTexts.

- Hughes, S. J., & Ciulli, A. (2017). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 8(7), 1300-1315.

- Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.

- Química Organica.org. (n.d.). IR spectrum: Ethers.

- ResearchGate. (n.d.). 13 C and 1 H NMR spectra for the reactant and products of labeled anisole treated at 500 °C.

- Gowda, B. T., et al. (2002). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.

- Clark, J. (n.d.). mass spectra - the M+2 peak.

- ChemicalBook. (n.d.). Anisole(100-66-3) 13C NMR spectrum.

- PubChem. (n.d.). 1-Fluoro-2,4-dimethylbenzene.

- New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS.

- Airgas. (2022).

- Stoyanov, S., et al. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 55(10), 918-925.

- Angene. (n.d.). Benzene, 1-fluoro-4-methyl-2-propoxy-.

- Parchem. (n.d.). This compound, min 98%, 1 gram.

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. In Master Organic Chemistry.

- Enamine. (n.d.). Building Blocks and Linkers for PROTAC Synthesis.

- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia.

- Deg-Hansen, F., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules, 26(3), 672.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). Scheme of building blocks characterizing the data set of tested PROTACs.

- Chem-Station Int. Ed. (2014). Williamson Ether Synthesis.

- ChemicalBook. (n.d.). 1-Fluoro-4-[3-(piperazin-1-yl)propoxy]benzene.

- National Institute of Standards and Technology. (n.d.). Benzene, 1-fluoro-4-methyl-. In NIST WebBook.

- Deg-Hansen, F., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. [PDF document].

- The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.

- PubChem. (n.d.). p-Fluorotoluene.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Application of Linkers in Chemical Biology [bldpharm.com]

- 3. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]

- 4. precisepeg.com [precisepeg.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 23. nj.gov [nj.gov]

- 24. More is on the way! | Airgas [airgas.com]

A Technical Guide to the Synthesis of 1-Fluoro-4-methyl-2-propoxybenzene from p-Fluorophenol Derivatives

Abstract: This guide provides an in-depth, technically-focused protocol for the synthesis of 1-Fluoro-4-methyl-2-propoxybenzene, a valuable fluorinated aromatic building block. Recognizing the synthetic challenges of direct functionalization, this paper details a robust, multi-step pathway commencing from 4-fluorotoluene, a readily available derivative of p-fluorophenol. The core strategy involves the regioselective introduction of a hydroxyl group via a nitration-reduction-diazotization sequence, followed by a terminal Williamson ether synthesis to install the propoxy moiety. Each step is elucidated with mechanistic insights, detailed experimental procedures, and critical safety considerations, designed to provide researchers and drug development professionals with a comprehensive and actionable blueprint for producing this key intermediate.

Introduction & Strategic Overview

This compound (CAS No. 1311197-87-1) is a substituted aromatic compound of increasing interest in the fields of medicinal chemistry and materials science.[1][2] The specific arrangement of its functional groups—a fluorine atom, a methyl group, and a propoxy group—offers a unique combination of electronic and steric properties. In pharmaceutical research, the incorporation of a fluorine atom is a well-established strategy for enhancing metabolic stability, modulating lipophilicity, and improving the bioavailability of drug candidates.[3] The molecule serves as a critical scaffold for constructing more complex active pharmaceutical ingredients (APIs).

Direct functionalization of a simple p-fluorophenol framework to achieve the desired 1,2,4-substitution pattern is synthetically challenging due to issues with regioselectivity. Therefore, a more practical and controllable approach begins with a precursor where the fluoro and methyl groups are already in the correct para relationship: 4-fluorotoluene (p-fluorotoluene).[4]

This guide details a logical and field-proven three-stage synthetic sequence:

-

Hydroxylation of the Aromatic Ring: Introduction of a hydroxyl group ortho to the fluorine atom in 4-fluorotoluene. This is achieved through a sequence of: a. Electrophilic Nitration b. Reduction of the Nitro Group c. Diazotization of the resulting amine, followed by hydrolysis to the phenol.

-

Etherification: Formation of the target ether via a Williamson ether synthesis, reacting the newly formed phenolic intermediate with a propylating agent.

This strategy ensures high regiochemical control at each stage, leading to a pure final product.

Retrosynthetic Analysis & Pathway Visualization

The synthetic plan is best understood by working backward from the target molecule. The final propoxy group can be installed via a Williamson ether synthesis, a reliable SN2 reaction. This identifies 3-fluoro-4-methylphenol as the key precursor. This phenol can, in turn, be synthesized from 4-fluorotoluene by introducing an oxygen functionality at the C2 position. A robust method for this transformation is the conversion of an amino group via a diazonium salt, a process known as the Sandmeyer reaction.[5][6] The required amino group is readily accessible from the reduction of a nitro group, which can be installed regioselectively via electrophilic aromatic substitution.

Figure 1: Retrosynthetic Pathway. A diagram illustrating the strategic disconnection of the target molecule back to the starting material, 4-fluorotoluene.

Detailed Synthetic Protocols

Part A: Synthesis of 3-Fluoro-4-methylphenol from 4-Fluorotoluene

This stage involves three distinct chemical transformations to convert the starting material into the key phenolic intermediate.[3][7]

The objective is the regioselective introduction of a nitro group (–NO₂) onto the aromatic ring. The fluorine (ortho, para-directing) and methyl (ortho, para-directing) groups both activate the ring. The position ortho to the fluorine and meta to the methyl (C3) and the position ortho to the methyl and meta to the fluorine (C2) are the most likely sites. Due to the stronger activating effect of the methyl group, the primary product is 4-fluoro-2-nitrotoluene .

Experimental Protocol: Nitration

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer in a fume hood. Place the flask in an ice-salt bath to maintain low temperatures.

-

Acid Mixture: Carefully add concentrated sulfuric acid (H₂SO₄, 2.5 eq.) to the flask and cool to 0-5 °C.

-

Substrate Addition: Slowly add 4-fluorotoluene (1.0 eq.) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Nitrating Agent: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid (1.5 eq.) in a separate beaker, cooled in an ice bath.

-

Reaction: Add the nitrating mixture dropwise from the dropping funnel to the 4-fluorotoluene solution. Maintain the reaction temperature between 0 °C and 5 °C throughout the addition.

-

Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

-

Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-fluoro-2-nitrotoluene, which can be purified further by vacuum distillation.

| Reagent/Parameter | Quantity/Value | Purpose |

| 4-Fluorotoluene | 1.0 eq. | Starting Material |

| Conc. H₂SO₄ | 4.0 eq. (total) | Catalyst and Solvent |

| Conc. HNO₃ | 1.1 eq. | Nitrating Agent |

| Temperature | 0-5 °C | Controls reaction rate and minimizes byproducts |

| Reaction Time | 1-2 hours | Time to completion |

Safety Precautions: Nitration reactions are highly exothermic and can proceed uncontrollably if not properly cooled.[8] Nitric acid is extremely corrosive and a strong oxidizer.[9][10][11] Always wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat. Perform the reaction in a well-ventilated chemical fume hood.[10]

The nitro group is reduced to a primary amine (–NH₂) to yield 3-fluoro-4-methylaniline .[12] Several methods are effective, with catalytic hydrogenation or reduction using a metal in acidic medium being the most common.[13][14] The use of iron or tin(II) chloride in acidic conditions is a robust and scalable laboratory method.[15][16]

Experimental Protocol: Nitro Group Reduction (using Fe/HCl)

-

Apparatus Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder (Fe, 3.0 eq.) and ammonium chloride (NH₄Cl, 0.5 eq.) in a mixture of ethanol and water.

-

Substrate Addition: Add the 4-fluoro-2-nitrotoluene (1.0 eq.) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is exothermic and may require initial cooling before heating.

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

-

Work-up: Once complete, cool the reaction to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and make the solution basic with aqueous sodium hydroxide (NaOH). Extract the product, 3-fluoro-4-methylaniline, with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine, which can be purified by distillation or chromatography.

This step utilizes the Sandmeyer reaction, a cornerstone of aromatic chemistry, to convert the amine into a phenol.[5][6] The amine is first converted to a diazonium salt (–N₂⁺) using nitrous acid (generated in situ from NaNO₂ and acid), which is then hydrolyzed to the corresponding phenol upon heating.[17][18]

Experimental Protocol: Diazotization and Hydrolysis

-

Amine Solution: Dissolve 3-fluoro-4-methylaniline (1.0 eq.) in an aqueous solution of sulfuric acid (H₂SO₄, 2.5 eq.). Cool the solution to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water. Add this solution dropwise to the cold amine solution, keeping the temperature strictly below 5 °C. A positive test on starch-iodide paper indicates a slight excess of nitrous acid and the completion of diazotization.

-

Hydrolysis: After stirring for 30 minutes at 0-5 °C, the diazonium salt solution is slowly added to a separate flask containing boiling aqueous sulfuric acid (e.g., 10-20% H₂SO₄). Vigorous evolution of nitrogen gas will be observed.

-

Work-up: After the addition is complete, continue heating for another 30 minutes to ensure complete decomposition of the diazonium salt.

-

Extraction: Cool the reaction mixture and extract the product, 3-fluoro-4-methylphenol, with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude phenol can be purified by column chromatography or distillation.

Figure 2: Workflow for Part A. A flowchart detailing the sequential conversion of 4-fluorotoluene to 3-fluoro-4-methylphenol.

Part B: Williamson Ether Synthesis of this compound

The Williamson ether synthesis is a classic SN2 reaction for preparing ethers.[19][20][21] In this final step, the hydroxyl group of 3-fluoro-4-methylphenol is deprotonated by a base to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide (in this case, a propyl halide) to form the desired ether.[22][23]

Experimental Protocol: Williamson Ether Synthesis

-

Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluoro-4-methylphenol (1.0 eq.) and a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.) to the mixture. Stir for 15-30 minutes at room temperature to form the phenoxide salt.

-

Alkylating Agent: Add the propylating agent, such as 1-bromopropane or 1-iodopropane (1.2 eq.), to the reaction mixture.

-

Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours.

-

Monitoring: Monitor the reaction's progress by TLC or GC until the starting phenol is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers and wash sequentially with water, dilute aqueous NaOH (to remove any unreacted phenol), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography on silica gel.

| Reagent/Parameter | Quantity/Value | Purpose |

| 3-Fluoro-4-methylphenol | 1.0 eq. | Nucleophile Precursor |

| K₂CO₃ (or Cs₂CO₃) | 1.5 eq. | Base |

| 1-Bromopropane | 1.2 eq. | Electrophile (Alkylating Agent) |

| Solvent | DMF or Acetonitrile | Reaction Medium |

| Temperature | 60-80 °C | Accelerates SN2 reaction |

| Reaction Time | 4-12 hours | Time to completion |

Characterization and Quality Control

The identity and purity of the intermediates and the final product must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure. The spectra will show characteristic shifts and coupling constants for the aromatic protons, the methyl group, and the propoxy chain, as well as the single fluorine atom.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₁₀H₁₃FO (MW: 168.21 g/mol ).[24]

-

Infrared (IR) Spectroscopy: Will show characteristic C-O-C stretching frequencies for the ether linkage and C-F stretching for the fluoroaromatic group. The disappearance of the broad O-H stretch from the phenolic precursor is a key indicator of reaction completion.

-

Chromatography (GC, HPLC): Used to determine the purity of the final product and to monitor reaction progress.

Conclusion

The synthesis of this compound is effectively achieved through a well-designed, multi-step sequence starting from 4-fluorotoluene. This guide outlines a robust and reproducible pathway that leverages classic organic transformations, including electrophilic nitration, nitro group reduction, Sandmeyer-type diazotization, and Williamson ether synthesis. By carefully controlling reaction conditions and adhering to stringent safety protocols, researchers can reliably produce this valuable fluorinated building block for applications in drug discovery and advanced materials development. The detailed protocols and mechanistic rationale provided herein serve as a comprehensive resource for professionals in the chemical sciences.

References

-

Wikipedia. Sandmeyer reaction. Available at: [Link]

-

Sterling Pharma Solutions. (2023, June 6). Designing a safe and scalable diazomethane process. Available at: [Link]

-

YouTube. (2024, June 6). Nitration reaction safety. Available at: [Link]

-

Sheeran, J. W., et al. (2021). Safer Handling of Diazomethane through Continuous Generation and Consumption. Organic Process Research & Development. Available at: [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]

-

askIITians. (2025, March 4). How to convert benzene Diazonium chloride to phenol?. Available at: [Link]

-

Maurya, S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry. Available at: [Link]

-

Environmental Health & Safety. Diazomethane Standard Operating Procedure Template. Available at: [Link]

-

University of Illinois Urbana-Champaign, Division of Research Safety. Diazomethane. Available at: [Link]

-

Maurya, S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. RSC Publishing. Available at: [Link]

-

University of Wisconsin-Stout. The Williamson Ether Synthesis. Available at: [Link]

-

ResearchGate. (2003). (PDF) Solid acid catalysts for fluorotoluene nitration using nitric acid. Available at: [Link]

-

Cambridge University Press. Williamson Ether Synthesis. Available at: [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]

-

University of California, Santa Cruz. NITRIC ACID SAFETY. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]

-

Chemius. nitro razredčilo. Available at: [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

-

Pharmaffiliates. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

-

Semantic Scholar. (2003, December 2). [PDF] Solid acid catalysts for fluorotoluene nitration using nitric acid. Available at: [Link]

- Google Patents. (US5892126A) Process for preparing 4-fluoro-3-trifluoromethylphenol.

- Google Patents. (WO1997041083A1) Process for the preparation of fluoro compounds from the corresponding amines.

-

Wikipedia. Reduction of nitro compounds. Available at: [Link]

-

AHH Chemical Co., Ltd. This compound. Available at: [Link]

-

NIST. Benzene, 1-fluoro-4-methyl-. WebBook. Available at: [Link]

-

NIH National Center for Biotechnology Information. 3-Fluoro-4-methylphenol. PubChem. Available at: [Link]

-

Organic Syntheses. "Fluorobenzene". Organic Syntheses Procedure. Available at: [Link]

- Google Patents. (CN109400500B) Preparation method of 3-fluoro-4-methylbenzonitrile.

-

Chemistry Stack Exchange. (2018, March 3). Reduction of nitro group to amine. Available at: [Link]

-

Organic Chemistry Portal. Diazotisation. Available at: [Link]

-

NIH National Center for Biotechnology Information. 1-Fluoro-2,4-dimethylbenzene. PubChem. Available at: [Link]

-

Semantic Scholar. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available at: [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

-

Oakwood Chemical. This compound, min 98%, 1 gram. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

-

NIH National Center for Biotechnology Information. 3-Fluoro-4-methylaniline. PubChem. Available at: [Link]

-

ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Available at: [Link]

-

PubMed Central. (2016, July 14). Exploring Flow Procedures for Diazonium Formation. Available at: [Link]

-

Menger, R. F. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one. JMU Scholarly Commons. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. China Intermediates 3-Fluoro-4-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. Benzene, 1-fluoro-4-methyl- [webbook.nist.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. 3-Fluoro-4-methylphenol | C7H7FO | CID 2774613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. ehs.com [ehs.com]

- 10. ehs.washington.edu [ehs.washington.edu]

- 11. labproinc.com [labproinc.com]

- 12. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. Diazotisation [organic-chemistry.org]

- 19. The Williamson Ether Synthesis [cs.gordon.edu]

- 20. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. francis-press.com [francis-press.com]

- 23. organic-synthesis.com [organic-synthesis.com]

- 24. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to the Reactivity of Fluorinated Aromatic Ethers

Introduction: The Unique Influence of Fluorine on Aromatic Ethers

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] When appended to an aromatic ether, fluorine atoms exert profound effects on the molecule's physicochemical properties and reactivity, stemming from fluorine's unique characteristics:

-

High Electronegativity: As the most electronegative element, fluorine powerfully withdraws electron density via the inductive effect (-I). This alters the electron distribution across the aromatic ring and the ether linkage, significantly impacting reaction pathways.[2]

-

Small van der Waals Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a "bioisostere" of a hydrogen atom, enabling its introduction without causing significant steric hindrance at receptor sites.[2][3]

-

Strong Carbon-Fluorine Bond: The C-F bond is the strongest single bond to carbon, which imparts high thermal and metabolic stability to fluorinated compounds.[2][4]

These properties combine to make fluorinated aromatic ethers not just stable scaffolds but also versatile intermediates. Their reactivity is often counter-intuitive when compared to their non-fluorinated or other halogenated analogs. This guide provides a detailed exploration of the core reactivity patterns of these valuable compounds, offering both mechanistic insights and practical, field-proven protocols for their manipulation.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Dominant Reaction Pathway

Perhaps the most significant and synthetically useful reaction of fluorinated aromatic ethers is Nucleophilic Aromatic Substitution (SNAr). Contrary to expectations from SN2 reactions where fluoride is a poor leaving group, it is an excellent leaving group in the SNAr context.

The Mechanistic Rationale: Why Fluorine Excels

The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as the Meisenheimer complex.[5][6]

-

Step 1 (Rate-Determining): A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, breaking the ring's aromaticity and forming the Meisenheimer complex.

-

Step 2 (Fast): The leaving group is eliminated, restoring aromaticity.

The key to fluorine's high reactivity lies in the rate-determining first step.[6][7] Due to its intense electron-withdrawing inductive effect, fluorine strongly polarizes the C-F bond, creating a significant partial positive charge on the attached carbon. This makes the aromatic ring highly electrophilic and susceptible to nucleophilic attack.[7] Furthermore, this inductive effect powerfully stabilizes the negatively charged Meisenheimer complex, lowering the activation energy for its formation.[6] Because the C-F bond is broken in the fast second step, its high bond strength does not impede the overall reaction rate.[5]

This reactivity is most pronounced when other electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) are positioned ortho or para to the fluorine, as they can further delocalize the negative charge of the intermediate.[5][8]

Diagram 1: The SNAr Mechanism on a Fluorinated Aromatic Ether

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. baranlab.org [baranlab.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. wyzant.com [wyzant.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Fluoro-4-methyl-2-propoxybenzene: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 1-Fluoro-4-methyl-2-propoxybenzene, a fluorinated aromatic ether with significant potential in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a robust synthetic protocol, detailed characterization methods, and a discussion of its prospective applications.

Core Molecular Attributes

This compound is a substituted aromatic compound featuring a fluorine atom, a methyl group, and a propoxy group attached to a benzene ring. These functional groups impart specific physicochemical properties that are highly valuable in the design of novel molecules with tailored biological activities.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃FO | [1][2] |

| Molecular Weight | 168.2 g/mol | [1][2] |

| CAS Number | 1311197-87-1 | [2][3] |

| Appearance | (Predicted) Colorless to pale yellow liquid | N/A |

| Purity | Typically ≥98% | [2] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis . This classic and reliable method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. In this case, we will be reacting 1-fluoro-4-methyl-2-phenol with a propyl halide.[4][5] The reaction proceeds via an Sₙ2 mechanism, where the alkoxide ion acts as a potent nucleophile.[4][5]

Conceptual Workflow of Williamson Ether Synthesis

Caption: Workflow of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol

Materials:

-

1-Fluoro-4-methyl-2-phenol

-

1-Bromopropane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere, add 1-Fluoro-4-methyl-2-phenol (1.0 eq).

-

Solvent Addition: Add anhydrous THF to dissolve the phenol. The volume should be sufficient to ensure good stirring (e.g., 10 mL per gram of phenol).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality: The use of a strong base like NaH is crucial to deprotonate the phenolic hydroxyl group, forming the corresponding sodium phenoxide. This significantly increases the nucleophilicity of the oxygen atom, which is essential for the subsequent Sₙ2 reaction.[6] The reaction is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.

-

Alkylation: After stirring for 30 minutes at 0 °C, add 1-bromopropane (1.2 eq) dropwise via a syringe.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C for THF). Monitor the reaction progress by thin-layer chromatography (TLC). Causality: Heating to reflux provides the necessary activation energy for the Sₙ2 reaction between the phenoxide and the alkyl halide.[7] A primary alkyl halide like 1-bromopropane is chosen to minimize the competing elimination (E2) reaction.[5]

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Spectroscopic Characterization and Structural Elucidation

The structural confirmation of the synthesized this compound is paramount. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR:

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (approx. 6.8-7.2 ppm), exhibiting complex splitting patterns due to proton-proton and proton-fluorine couplings.

-

Propoxy Group (-OCH₂CH₂CH₃): A triplet around 3.9-4.1 ppm for the -OCH₂- protons, a sextet around 1.7-1.9 ppm for the -CH₂- protons, and a triplet around 0.9-1.1 ppm for the terminal -CH₃ protons.

-

Methyl Group (Ar-CH₃): A singlet around 2.2-2.4 ppm.

¹³C NMR:

-

Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-160 ppm). The carbon directly bonded to the fluorine atom will show a large coupling constant (¹JCF). The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings.

-

Propoxy Group (-OCH₂CH₂CH₃): Signals around 70 ppm (-OCH₂-), 22 ppm (-CH₂-), and 10 ppm (-CH₃).

-

Methyl Group (Ar-CH₃): A signal around 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹

-

C=C stretching (aromatic): ~1500-1600 cm⁻¹

-

C-O-C stretching (ether): A strong band around 1200-1250 cm⁻¹

-

C-F stretching: A strong band in the region of 1000-1300 cm⁻¹

Reactivity and Applications in Drug Discovery

Fluorinated organic molecules are of immense interest in medicinal chemistry due to the unique properties imparted by the fluorine atom.[10][11] The incorporation of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[10][12]

Caption: Properties and potential applications of this compound.

Reactivity Insights:

-

The electron-donating nature of the propoxy group and the methyl group, combined with the electron-withdrawing effect of the fluorine atom, creates a unique electronic environment on the aromatic ring. This influences its susceptibility to electrophilic aromatic substitution and its potential to act as a ligand for various biological targets.

-

The propoxy group can be a site for metabolic cleavage, although the presence of the adjacent fluorine atom may sterically hinder this process, contributing to increased metabolic stability.

-

This compound serves as a valuable building block. The aromatic ring can be further functionalized, for example, through nitration, halogenation, or metal-catalyzed cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.[13]

Potential Therapeutic Areas:

Given the prevalence of the fluorobenzene motif in a wide range of pharmaceuticals, including antipsychotics, antibiotics, and anticancer agents, this compound represents a promising scaffold for the development of new chemical entities (NCEs) in various therapeutic areas.[12][14] Its structural features make it a candidate for investigation in programs targeting enzymes and receptors where specific hydrophobic and polar interactions are crucial for binding.

Conclusion

This compound is a molecule with significant synthetic utility and potential for application in drug discovery and materials science. This guide has provided a comprehensive overview of its core properties, a detailed and mechanistically justified synthetic protocol, and a discussion of its characterization and potential applications. The strategic incorporation of fluorine continues to be a powerful tool in modern chemistry, and a thorough understanding of building blocks like this is essential for the advancement of molecular design.

References

-

PubChem. (n.d.). 1-Fluoro-4-isopropoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]